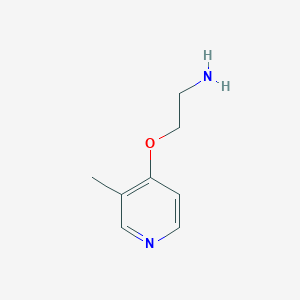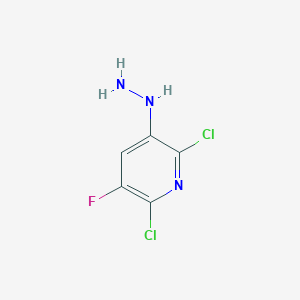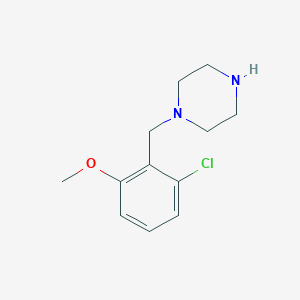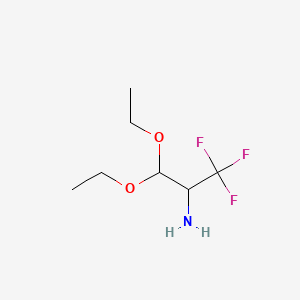
3-(Propan-2-yloxy)propane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It has the molecular formula C6H14OS and a molecular weight of 134.24 g/mol . This compound is characterized by the presence of a thiol group (-SH) and an isopropoxy group (-OCH(CH3)2) attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)propane-1-thiol can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropane-1-thiol with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropoxy group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Propan-2-yloxy)propane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Propan-2-yloxy)propane-1-thiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-based biochemistry and as a probe for investigating thiol-disulfide exchange reactions.
Wirkmechanismus
The mechanism of action of 3-(Propan-2-yloxy)propane-1-thiol involves its thiol group, which can participate in various biochemical reactions. The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function. Additionally, the compound can act as a nucleophile in substitution reactions, targeting specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Propan-2-yloxy)propane-1-ol: Similar structure but with an alcohol group instead of a thiol group.
3-(Propan-2-yloxy)propane-1-amine: Contains an amine group instead of a thiol group.
3-(Propan-2-yloxy)propane-1-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
Uniqueness
The presence of the thiol group allows for specific interactions with other thiol-containing molecules, making it valuable in biochemical and medicinal research .
Eigenschaften
Molekularformel |
C6H14OS |
|---|---|
Molekulargewicht |
134.24 g/mol |
IUPAC-Name |
3-propan-2-yloxypropane-1-thiol |
InChI |
InChI=1S/C6H14OS/c1-6(2)7-4-3-5-8/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
OCYYGCSZYPTCKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


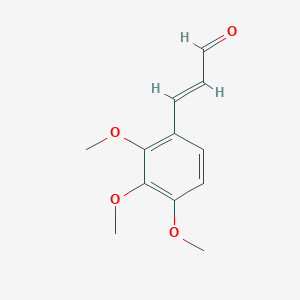
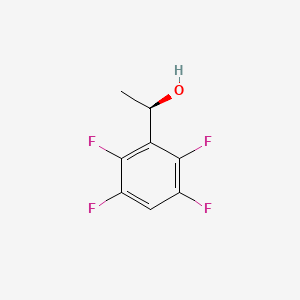
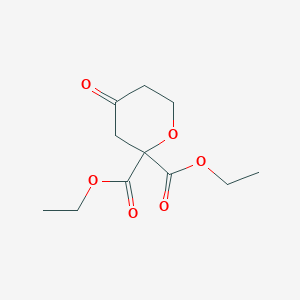

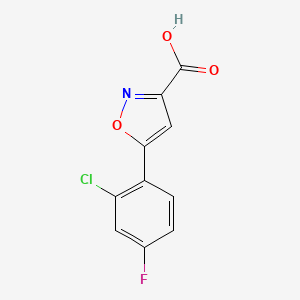
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13607649.png)

![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
